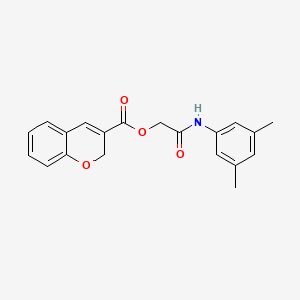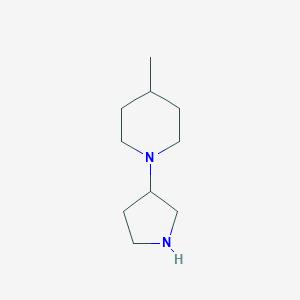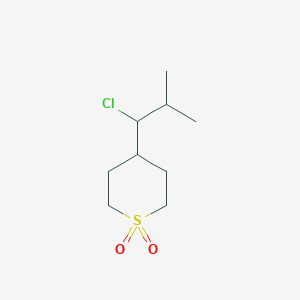![molecular formula C13H13F3O3 B12949055 methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B12949055.png)
methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate typically involves the trifluoromethylation of carbon-centered radical intermediates. This process can be achieved through various methods, including the use of trifluoromethyl ketones as intermediates . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
Methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of materials with specific properties, such as increased stability or reactivity
Mécanisme D'action
The mechanism of action of methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, which can influence its interactions with enzymes, receptors, and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate: Another compound with a trifluoromethyl group attached to a different ring structure.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone functional group.
Uniqueness
Methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate is unique due to its specific oxolane ring structure and the position of the trifluoromethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H13F3O3 |
|---|---|
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate |
InChI |
InChI=1S/C13H13F3O3/c1-18-12(17)11-7-6-10(19-11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3/t10-,11+/m0/s1 |
Clé InChI |
MJPNDBIPJQNUCT-WDEREUQCSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC[C@H](O1)C2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
COC(=O)C1CCC(O1)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


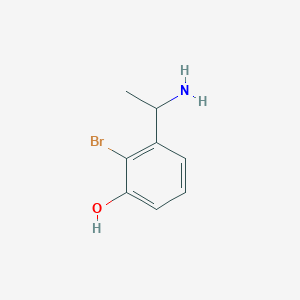





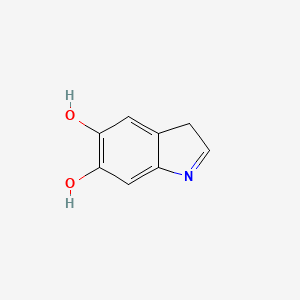
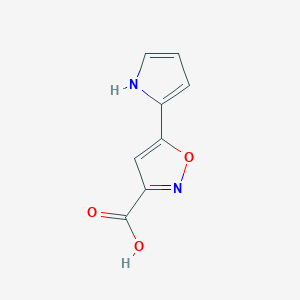
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B12949022.png)
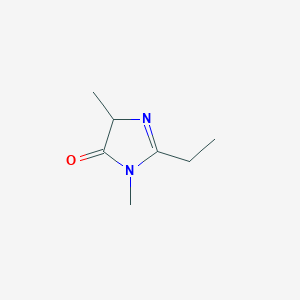
![1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B12949025.png)
